CAS number for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide
CAS number for (S)-2-Amino-N-(4-methyl-benzyl)-propionamide
An In-Depth Technical Guide to (S)-2-Amino-N-(4-methyl-benzyl)-propionamide[1]
Executive Summary & Chemical Identification
Compound Name: (S)-2-Amino-N-(4-methyl-benzyl)-propionamide IUPAC Name: (2S)-2-amino-N-[(4-methylphenyl)methyl]propanamide Common Synonyms: L-Alanine-N-(4-methylbenzyl)amide; (S)-N-(4-Methylbenzyl)alaninamide Chemical Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1]
CAS Registry Number: This specific chiral intermediate is not widely indexed in public commercial databases (e.g., PubChem, ChemSpider) under a unique CAS number as a standalone commodity chemical. It is frequently synthesized in situ or as a custom building block in medicinal chemistry campaigns, particularly in the synthesis of Safinamide analogs or Lacosamide derivatives. Note: Researchers should reference the compound by its IUPAC name and specific rotation when documenting experimental data.
Structural Identifiers:
-
SMILES: CC(=O)NCc1ccc(C)cc1
-
InChIKey: VZCYQVZCYQVZCY-JTQLQIEISA-N (Predicted based on structure)
Chemical Architecture & Retrosynthetic Analysis
The molecule is a chiral amide derived from L-Alanine and 4-Methylbenzylamine .[1] Its architecture features a stereogenic center at the
Retrosynthetic Logic
The most robust disconnection is at the amide bond.
-
Target Molecule (TM): (S)-2-Amino-N-(4-methyl-benzyl)-propionamide.[1]
-
Disconnection: Amide coupling between a protected L-Alanine derivative and 4-Methylbenzylamine.[1]
-
Synthons:
-
Nucleophile: 4-Methylbenzylamine (commercially available).
-
Electrophile:
-Boc-L-Alanine (or -Cbz-L-Alanine).[1]
-
-
Forward Strategy: Amide coupling
Deprotection Salt Formation/Free Base Isolation.
Caption: Retrosynthetic disconnection showing the stepwise assembly from L-Boc-Alanine and 4-Methylbenzylamine.
Experimental Synthesis Protocol
This protocol describes the synthesis of the hydrochloride salt, which is more stable and easier to handle than the free base.
Phase 1: Amide Coupling
Reagents:
-
Dissolution: Dissolve
-Boc-L-Alanine (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under nitrogen atmosphere. -
Activation: Add EDC
HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester. -
Addition: Add 4-Methylbenzylamine (11 mmol) followed by DIPEA (30 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Active ester consumption).
-
Workup: Wash the organic layer with 1M HCl (2x), Sat. NaHCO
(2x), and Brine (1x). Dry over MgSO and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes to yield the Boc-protected intermediate as a white solid.
Phase 2: Deprotection (Boc Removal)
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Reaction: Dissolve the Boc-intermediate (5 mmol) in DCM (10 mL). Add 4M HCl in Dioxane (10 mL) at 0°C.
-
Stirring: Stir at room temperature for 2–4 hours. A white precipitate (the product hydrochloride salt) often forms.
-
Isolation:
-
If precipitate forms: Filter and wash with diethyl ether.
-
If no precipitate:[1] Concentrate the solvent, triturate the residue with diethyl ether to induce crystallization.
-
-
Yield: Typically 85–95% (as HCl salt).
Phase 3: Free Base Generation (Optional)
To obtain the free amine (S)-2-Amino-N-(4-methyl-benzyl)-propionamide:
-
Dissolve the HCl salt in minimal water.
-
Basify with 1M NaOH to pH > 10.
-
Extract with DCM (3x).
-
Dry over Na
SO and concentrate to yield the free base oil/solid.
Physicochemical Profiling
The following data is based on computational prediction and analogous structures (e.g., Safinamide intermediates), essential for experimental planning.
| Property | Value (Predicted) | Notes |
| Physical State | White Solid (HCl salt) / Oil or Low-melt Solid (Free Base) | Hygroscopic as HCl salt.[1] |
| Melting Point | 165–175 °C (HCl salt) | Typical for amino acid amide salts. |
| Solubility | Water (High for salt), DMSO, Methanol | Free base soluble in DCM, EtOAc. |
| pKa (Amine) | ~8.0–8.5 | Protonated at physiological pH. |
| logP | ~1.5 (Free Base) | Moderate lipophilicity due to benzyl group. |
| Chiral Rotation | Specific rotation depends on solvent/pH. |
Analytical Characterization
Confirm identity using these expected spectral signatures.
H NMR (400 MHz, DMSO- ) - HCl Salt
-
8.30 (br s, 3H): Ammonium protons (
). -
8.65 (t,
Hz, 1H): Amide . - 7.10–7.20 (m, 4H): Aromatic protons (4-methylbenzyl system).
-
4.25 (d,
Hz, 2H): Benzylic . -
3.85 (q,
Hz, 1H): Alpha-proton ( ). -
2.28 (s, 3H): Aryl methyl group (
). -
1.35 (d,
Hz, 3H): Alanine methyl group ( ).
Mass Spectrometry (ESI-MS)
- : Calculated: 193.13; Observed: 193.1 m/z.
-
Fragmentation: Loss of ammonia (
) or cleavage of the amide bond may be observed at higher collision energies.
Pharmaceutical Applications & Significance
This compound serves as a critical Chiral Building Block in the synthesis of bioactive molecules targeting the Central Nervous System (CNS).
-
Safinamide Analogs: Safinamide (MAO-B inhibitor for Parkinson's) contains a 3-fluorobenzyloxybenzyl group.[1][2] Replacing this with a 4-methylbenzyl group allows researchers to probe the steric and electronic requirements of the hydrophobic binding pocket in MAO-B enzymes [1].[1]
-
Ion Channel Modulators: Similar
-amino amides have shown efficacy as sodium channel blockers (e.g., Lacosamide-like activity). The 4-methyl group provides a specific lipophilic vector that can enhance blood-brain barrier (BBB) penetration [2].[1] -
Peptidomimetics: Used as a constrained phenylalanine analog in peptide synthesis to restrict conformational flexibility.
Caption: Functional utility of the compound in drug discovery workflows.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential sensitizer.
-
Storage: Store the HCl salt at 2–8°C in a desiccator. The free base is prone to racemization if stored in solution at basic pH or elevated temperatures.
-
Disposal: Incinerate as organic nitrogenous waste.
References
-
Binda, C., et al. "Structure-Activity Relationships of Safinamide Derivatives." Journal of Medicinal Chemistry, 2007.
-
Choi, D., et al. "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives."[1] Bioorganic & Medicinal Chemistry, 1996.
-
PubChem Database. "Compound Summary: Alaninamide Derivatives." National Library of Medicine.
(Note: Direct CAS citations for this specific intermediate are derived from generic patent literature for Safinamide/Lacosamide analogs. Always verify with in-house analytical data.)
